molecular formula C21H22N6O2S B2871341 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921514-36-5

3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2871341
CAS No.: 921514-36-5
M. Wt: 422.51
InChI Key: CGHABLRJUARGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thiadiazole ring, a pyrazolopyridine core, and various substituents that contribute to its unique chemical properties

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing a thiadiazole ring are used for their antimicrobial or antifungal properties .

Preparation Methods

The synthesis of 3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring, followed by the construction of the pyrazolopyridine core and subsequent functionalization to introduce the desired substituents.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-oxo-2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

3-oxo-2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-4-10-26-11-15(18(28)22-21-24-23-19(30-21)13(2)3)17-16(12-26)20(29)27(25-17)14-8-6-5-7-9-14/h5-9,11-13H,4,10H2,1-3H3,(H,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHABLRJUARGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=NN=C(S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.